molecular formula C10H5ClFNOS B12584991 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran CAS No. 650598-24-6

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran

Cat. No.: B12584991
CAS No.: 650598-24-6
M. Wt: 241.67 g/mol
InChI Key: FXALLVJKPDNECQ-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of chloro, fluoro, isothiocyanato, and methyl groups attached to the benzofuran core, which may contribute to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The chloro, fluoro, isothiocyanato, and methyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group may yield a variety of substituted benzofuran derivatives .

Scientific Research Applications

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. The chloro and fluoro groups may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-5-fluoro-2-methyl-1-benzofuran: Lacks the isothiocyanato group.

    7-Chloro-4-isothiocyanato-2-methyl-1-benzofuran: Lacks the fluoro group.

    5-Fluoro-4-isothiocyanato-2-methyl-1-benzofuran: Lacks the chloro group.

Uniqueness

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran is unique due to the presence of all four substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

650598-24-6

Molecular Formula

C10H5ClFNOS

Molecular Weight

241.67 g/mol

IUPAC Name

7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran

InChI

InChI=1S/C10H5ClFNOS/c1-5-2-6-9(13-4-15)8(12)3-7(11)10(6)14-5/h2-3H,1H3

InChI Key

FXALLVJKPDNECQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=C2O1)Cl)F)N=C=S

Origin of Product

United States

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